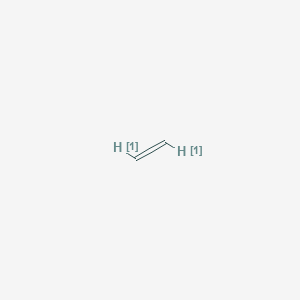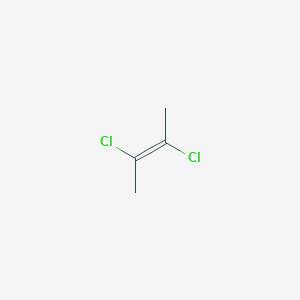
2,3-Dichloro-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-2-butene is a colorless liquid that is commonly used in scientific research applications. This chemical compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-2-butene is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to the accumulation of toxic metabolites, which can cause cell death.
Biochemical and Physiological Effects:
2,3-Dichloro-2-butene has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to cells, particularly cancer cells. It has also been shown to cause DNA damage and to induce apoptosis, or programmed cell death. Additionally, 2,3-Dichloro-2-butene has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dichloro-2-butene has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also highly reactive, which makes it useful in a variety of reactions. However, it is also highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
Orientations Futures
There are several future directions for the study of 2,3-Dichloro-2-butene. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of its potential use in cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and its effects on cells and tissues.
Conclusion:
2,3-Dichloro-2-butene is a chemical compound that is commonly used in scientific research applications. It is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there is still much to learn about this compound, it has already shown great potential in a variety of areas of research.
Méthodes De Synthèse
2,3-Dichloro-2-butene is synthesized through a process called chlorination. This process involves the reaction of 2-butene with chlorine gas. The reaction takes place at high temperatures and is catalyzed by ultraviolet light. The resulting product is 2,3-Dichloro-2-butene.
Applications De Recherche Scientifique
2,3-Dichloro-2-butene is commonly used in scientific research applications. It is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of other compounds. Additionally, 2,3-Dichloro-2-butene has been studied for its potential use in cancer treatment.
Propriétés
Numéro CAS |
1587-29-7 |
|---|---|
Nom du produit |
2,3-Dichloro-2-butene |
Formule moléculaire |
C4H6Cl2 |
Poids moléculaire |
124.99 g/mol |
Nom IUPAC |
(E)-2,3-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+ |
Clé InChI |
YRCBNVMRRBIDNF-ONEGZZNKSA-N |
SMILES isomérique |
C/C(=C(/C)\Cl)/Cl |
SMILES |
CC(=C(C)Cl)Cl |
SMILES canonique |
CC(=C(C)Cl)Cl |
Autres numéros CAS |
1587-29-7 4279-21-4 |
Pictogrammes |
Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



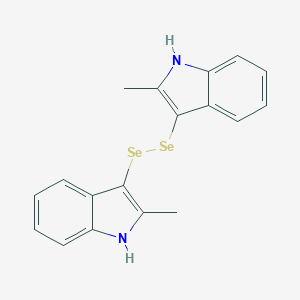
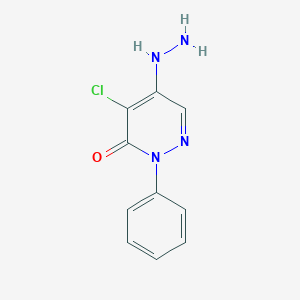

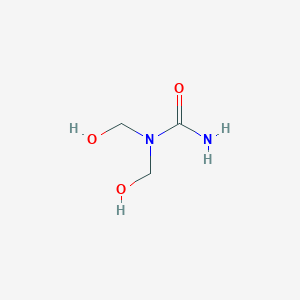
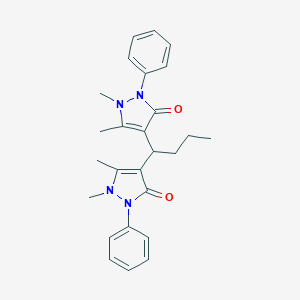
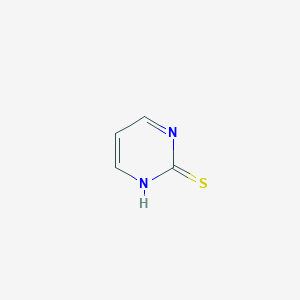
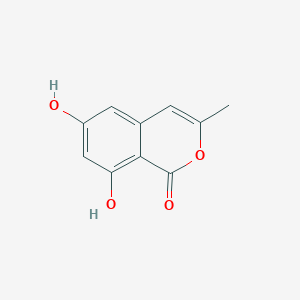
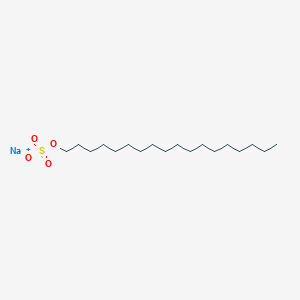

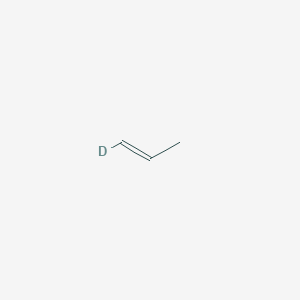
![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)


